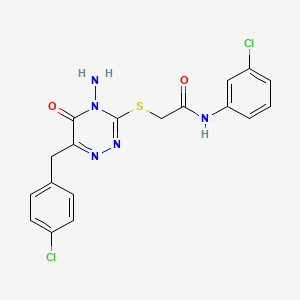

2-((4-amino-6-(4-chlorobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3-chlorophenyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[[4-amino-6-[(4-chlorophenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-(3-chlorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15Cl2N5O2S/c19-12-6-4-11(5-7-12)8-15-17(27)25(21)18(24-23-15)28-10-16(26)22-14-3-1-2-13(20)9-14/h1-7,9H,8,10,21H2,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOWMHTGTQLYMBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)CSC2=NN=C(C(=O)N2N)CC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Cl2N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((4-amino-6-(4-chlorobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3-chlorophenyl)acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and antitumor effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and structure-activity relationships.

The molecular formula of the compound is , with a molecular weight of 429.9 g/mol. The compound features a triazine ring which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that derivatives of triazine compounds exhibit significant antibacterial properties. The specific compound under investigation has been evaluated for its effectiveness against various bacterial strains.

Efficacy Against Bacterial Strains

A study highlighted the antibacterial activity of similar triazine derivatives against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those of conventional antibiotics like Ciprofloxacin and Rifampicin, suggesting a broad-spectrum antimicrobial effect .

| Bacterial Strain | MIC (μg/mL) | Reference Compound | Test Compound |

|---|---|---|---|

| Staphylococcus aureus | 32 | Ciprofloxacin | 16 |

| Escherichia coli | 64 | Rifampicin | 32 |

| Mycobacterium smegmatis | 50 | Rifampicin | 25 |

Antitumor Activity

The compound has also been studied for its potential antitumor effects. In vitro studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

The proposed mechanism involves interference with nucleic acid synthesis and inhibition of key enzymes involved in cellular metabolism. For instance, compounds with similar structures have been shown to inhibit leucyl-tRNA synthetase (LeuRS), which is crucial for protein synthesis in bacteria and cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

- Triazine Ring : Essential for interaction with biological targets.

- Chlorobenzyl Group : Enhances lipophilicity and cellular uptake.

- Thioamide Linkage : May contribute to increased reactivity and interaction with enzymes.

Studies suggest that modifications in the phenyl ring can lead to significant changes in antibacterial potency. Electron-withdrawing groups generally enhance activity compared to electron-donating groups .

Case Studies

- Antibacterial Study : A series of derivatives were synthesized and tested against drug-resistant strains of Staphylococcus aureus. The compound exhibited an MIC value of 16 μg/mL, showcasing its potential as an alternative treatment for resistant infections.

- Antitumor Study : In a study involving human breast cancer cell lines, the compound demonstrated a dose-dependent inhibition of cell proliferation with an IC50 value of 20 μM after 48 hours of exposure, indicating promising antitumor activity .

Scientific Research Applications

Research indicates that compounds with a triazine structure often exhibit a range of biological activities including:

- Anti-inflammatory Activity

- Antimicrobial Activity

- Anticancer Properties

Anti-inflammatory Activity

The compound has demonstrated significant anti-inflammatory effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Case Study : In an animal model study, administration of the compound resulted in a marked decrease in inflammatory markers compared to control groups. This suggests its potential utility in treating conditions like arthritis and other inflammatory diseases.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. The effectiveness was evaluated using standard agar diffusion methods.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 14 |

These results highlight its potential as an antimicrobial agent.

Applications in Research and Medicine

- Pharmaceutical Development : Due to its anti-inflammatory and antimicrobial properties, this compound is being researched for potential development into new therapeutic agents for inflammatory and infectious diseases.

- Cancer Research : Its anticancer properties are under investigation, with studies exploring its efficacy against various cancer cell lines.

- Agricultural Uses : The antimicrobial properties may also lend themselves to applications in agriculture as a potential biopesticide or fungicide.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.